molecular formula C29H30N2O6S B301324 ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B301324
M. Wt: 534.6 g/mol
InChI Key: PGTHUSBBNJWIFP-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(allyloxy)benzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, esterification, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(allyloxy)benzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-(allyloxy)benzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(methoxy)benzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-[4-(ethoxy)benzylidene]-5-(3-methoxy-4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-[4-(allyloxy)benzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its allyloxy group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-6-15-37-21-12-9-19(10-13-21)16-24-27(32)31-26(20-11-14-22(34-5)23(17-20)35-7-2)25(28(33)36-8-3)18(4)30-29(31)38-24/h6,9-14,16-17,26H,1,7-8,15H2,2-5H3/b24-16-

InChI Key

PGTHUSBBNJWIFP-JLPGSUDCSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC=C)S3)C)C(=O)OCC)OC

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/S3)C)C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC=C)S3)C)C(=O)OCC)OC

Origin of Product

United States

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